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molecular formula C8H9NO2 B091404 4-Ethylnitrobenzene CAS No. 100-12-9

4-Ethylnitrobenzene

Cat. No. B091404
M. Wt: 151.16 g/mol
InChI Key: RESTWAHJFMZUIZ-UHFFFAOYSA-N
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Patent
US05214194

Procedure details

In a 500-mL 3-necked round bottom flask equipped with a stirrer, thermometer, and 15°-20° C. water bath was placed 40 g (0.264 moles, 1.0 equiv.) of 4-ethylnitrobenzene, 230 mL of methanol, 30 mL of water, 30.8 g (0.2904 moles, 1.1 equiv.) of benzaldehyde, and 36.6 g (0.561 moles, 4.25 equiv.) of zinc powder. The reaction mixture, with vigorous stirring, was cooled to 15°-20° C. and the dropwise addition of 79.2 (1.32 moles, 5.0 equiv.) of acetic acid was begun. The reaction mixture was allowed to exotherm to 34°-36° C., and the temperature was held there throughout the 30 minute addition period. When the addition was complete, the reaction temperature was held at 35° C. with a steam pot for 1 hour. The reaction flask was placed under full aspirator vacuum and the reaction mixture was stripped to about 1/3 volume. Xylene (100 mL) was added to the reaction mixture to azeotrope water from the reaction mixture. This azeotrope step was repeated 2 more times with fresh xylene. The zinc acetate salts were filtered off. The xylene/product liquors were stripped to an oil under aspirator vacuum. Dichloromethane (250 mL) was added to the product oil and cooled to 0° C. Via an addition funnel, 49.6 g (0.273 moles, 1.033 equiv.) of trichloroacetyl chloride was added maintaining the reaction temperature below 20° C. The resulting dark solution was warmed to 25° C. and held here for 15 minutes to form a compound of this invention having Formula (I). Acetic acid (44 mL) was added in one portion, followed by 27 g (0.32 moles, 1 equiv.) of concentrated hydrochloric acid. The reaction mixture was heated, and the low boiling liquid (lower than 50° C.) was distilled off. When the pot temperature reached 78°-80° C. and no more volatile liquids distilled, the reaction was allowed to reflux for 3 hours (at 78°-85° C.). The reaction was cooled to 50° C. and 600 mL of ethyl acetate was added in one portion. The dark solution was stirred and cooled to 15°-20° C. The 2-amino-5-ethylphenol hydrochloride came out of solution slowly. The mixture was stirred at 15°-20° C. for 30 minutes then collected and washed with ethyl acetate and heptane. The fluffy yellow-orange crystals were dried in a warm air oven overnight. The 24.4 g yield of 15 was 53.2% of the theoretical: MP 218° C.±2° C.; HPLC (area %) 78.0%; IR (KBr)16 (OH) 3.0μ and 7.0μ, (--NH2.HCl) 3.9μ and 5.25μ; NMR (DMSO-D6, Me4Si) δ1.1 (t,3H), 2.5 (q,2H), 6.65 (d, 1H), 6.9 (S, 1H), 7.3 (T, 2H), 10 (S, 2H), 10.7 (S, 1H); TLC (1 BuOAc, 2 PhCH3, 4 CHCl3), silica-gel-coated plates, viewed under short-wave UV light, major spot for 15, Rf =0.18.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
230 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
30.8 g
Type
reactant
Reaction Step Seven
[Compound]
Name
79.2
Quantity
1.32 mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
49.6 g
Type
reactant
Reaction Step Nine
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
27 g
Type
reactant
Reaction Step Eleven
Name
Quantity
36.6 g
Type
catalyst
Reaction Step Twelve
Quantity
44 mL
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][CH:4]=1)[CH3:2].C(=[O:19])C1C=CC=CC=1.[Cl:20]C(Cl)(Cl)C(Cl)=O.Cl>[Zn].C(O)(=O)C.C1(C)C(C)=CC=CC=1.O.CO>[ClH:20].[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[OH:19] |f:9.10|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
230 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
30.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Eight
Name
79.2
Quantity
1.32 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
49.6 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Ten
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
27 g
Type
reactant
Smiles
Cl
Step Twelve
Name
Quantity
36.6 g
Type
catalyst
Smiles
[Zn]
Step Thirteen
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)(=O)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The dark solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500-mL 3-necked round bottom flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture, with vigorous stirring, was cooled to 15°-20° C.
CUSTOM
Type
CUSTOM
Details
to exotherm to 34°-36° C.
ADDITION
Type
ADDITION
Details
the temperature was held there throughout the 30 minute addition period
Duration
30 min
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The zinc acetate salts were filtered off
ADDITION
Type
ADDITION
Details
Dichloromethane (250 mL) was added to the product oil
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark solution was warmed to 25° C.
WAIT
Type
WAIT
Details
held here for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to form a compound of this invention
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
DISTILLATION
Type
DISTILLATION
Details
the low boiling liquid (lower than 50° C.) was distilled off
CUSTOM
Type
CUSTOM
Details
reached 78°-80° C.
DISTILLATION
Type
DISTILLATION
Details
no more volatile liquids distilled
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours (at 78°-85° C.)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 50° C.
ADDITION
Type
ADDITION
Details
600 mL of ethyl acetate was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15°-20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 15°-20° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
then collected
WASH
Type
WASH
Details
washed with ethyl acetate and heptane
CUSTOM
Type
CUSTOM
Details
The fluffy yellow-orange crystals were dried in a warm air oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.NC1=C(C=C(C=C1)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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